

Application Notes and Protocols: Slu-PP-332 for In Vivo Mouse Studies

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Compound of Interest

Compound Name: *Slu-PP-332*

Cat. No.: *B10861630*

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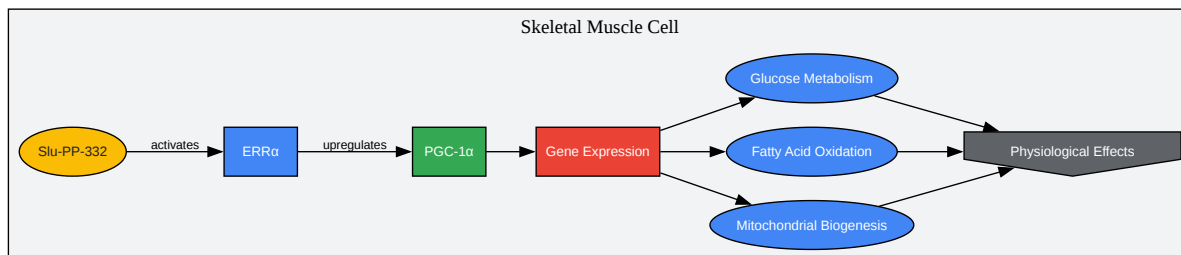
These application notes provide a comprehensive overview of the optimal dosage and experimental protocols for the use of **Slu-PP-332** in in vivo mouse studies. **Slu-PP-332** is a synthetic agonist of the estrogen-related receptors (ERRs), with a particular potency for $ERR\alpha$, that has demonstrated potential as an "exercise mimetic" for studying metabolic diseases.[1][2][3]

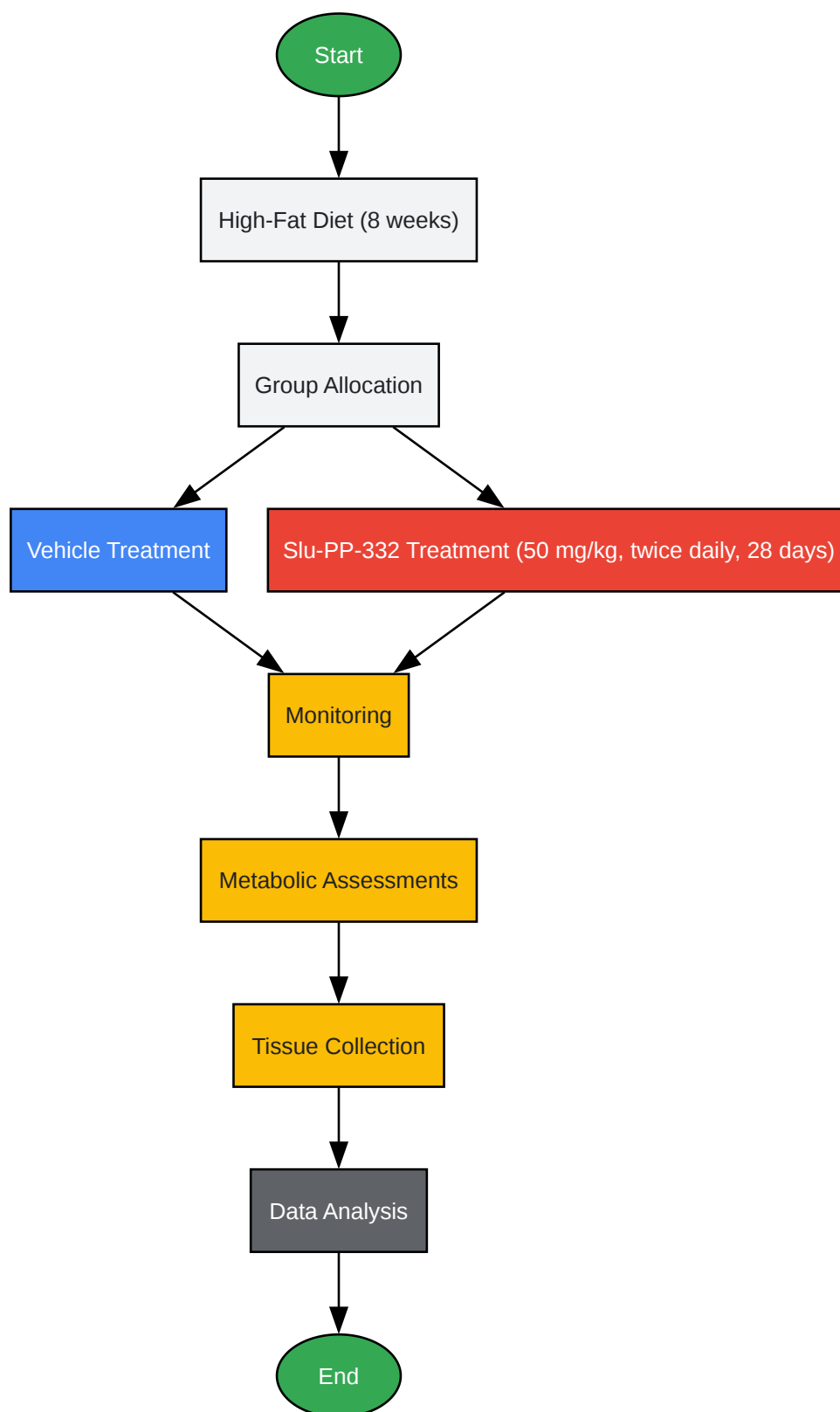
Mechanism of Action

Slu-PP-332 activates $ERR\alpha$, a key regulator of energy metabolism and mitochondrial biogenesis.[1] This activation leads to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and mitochondrial respiration, effectively mimicking the physiological effects of aerobic exercise at a cellular level.[1] The compound is a pan-ERR agonist, with EC50 values of 98 nM for $ERR\alpha$, 230 nM for $ERR\beta$, and 430 nM for $ERR\gamma$.

The downstream effects of $ERR\alpha$ activation by **Slu-PP-332** include an increase in the expression of genes such as Pyruvate Dehydrogenase Kinase 4 (Pdk4) and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1 α), a master regulator of mitochondrial biogenesis. This leads to enhanced mitochondrial function, increased oxidative muscle fibers, and improved endurance in mouse models.

Signaling Pathway of Slu-PP-332





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